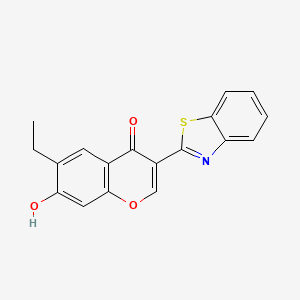

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

説明

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (molecular formula: C₁₈H₁₃NO₃S; molecular weight: 335.37 g/mol) is a chromen-4-one derivative characterized by a benzothiazole moiety at position 3, an ethyl group at position 6, and a hydroxyl group at position 7 . Its structural framework combines the planar chromen-4-one core with the heterocyclic benzothiazole ring, which confers unique electronic and steric properties.

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c1-2-10-7-11-15(8-14(10)20)22-9-12(17(11)21)18-19-13-5-3-4-6-16(13)23-18/h3-9,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNAZOQXNOLIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Knoevenagel Condensation: This involves the reaction of 2-aminobenzenethiol with an aldehyde in the presence of a base such as piperidine in ethanol.

Microwave Irradiation: This method accelerates the reaction process and can be used to synthesize benzothiazole derivatives efficiently.

One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, often leading to higher yields and fewer by-products.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

化学反応の分析

Types of Reactions

Substitution: The benzothiazole and chromenone moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of halogenated benzothiazole or chromenone derivatives.

科学的研究の応用

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

Medicinally, derivatives of this compound have shown promise as anti-cancer agents, anti-inflammatory agents, and antimicrobial agents. The benzothiazole moiety is particularly noted for its pharmacological activities .

Industry

Industrially, this compound is used in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs).

作用機序

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Fluorescence and Electronic Properties

- Benzothiazole vs. Benzimidazole (): Replacing benzothiazole with benzimidazole reduces fluorescence quantum yield (32% for the benzimidazolyl analog) due to decreased electron-withdrawing effects . The benzothiazole group enhances intramolecular charge transfer, critical for fluorescence in dyes like those reported by Satam et al. (2013) .

- However, the bulky substituent may sterically hinder binding interactions.

Key Research Findings

Fluorescence Applications: Benzothiazole derivatives exhibit stronger fluorescence than naphthol analogs, as demonstrated in azo disperse dyes (Satam et al., 2013). The target compound’s 7-OH group likely enhances emission intensity through hydrogen bonding .

Lipophilicity and Bioavailability: The trifluoromethyl-substituted analog () has a higher XLogP3 value (7.2 vs. ~4.5 for the target compound), suggesting improved bioavailability for hydrophobic targets .

Structural Flexibility: Dihydrobenzodioxin substitutions () introduce oxygen atoms, increasing solubility but reducing planarity, which may limit intercalation in DNA-binding applications .

生物活性

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, a compound belonging to the chromone and benzothiazole family, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 295.3 g/mol. The structure includes a chromone backbone substituted with a benzothiazole moiety, which is believed to enhance its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the same structural family have shown IC50 values indicating effective inhibition of cell viability in HeLa (cervical cancer) and HCT116 (colon cancer) cell lines. The most potent derivatives demonstrated IC50 values as low as 3.995 µM against HeLa cells, indicating strong anticancer properties .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2c | HeLa | ≤50 |

| 7h | HeLa | 3.995 |

| 7l | HCT116 | 5 |

| 7h | HCT116 | Not significant |

The mechanism by which these compounds exert their cytotoxic effects primarily involves the inhibition of key signaling pathways associated with cancer cell survival. Specifically, studies have indicated that these compounds inhibit the phosphorylation of Chk1 at Ser 317 in HeLa cells, disrupting the ATR signaling pathway essential for DNA damage response .

Figure 1: Inhibition of Chk1 Phosphorylation

Chk1 Inhibition (This is a placeholder for an actual figure)

In Vitro Studies

In vitro studies have shown that treatment with this compound leads to a significant reduction in cell viability across multiple cancer cell lines. A dose-response analysis revealed that as the concentration increased, the viability decreased sharply, confirming its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between this compound and target proteins involved in cancer progression. The results suggested that it binds to the ATR kinase domain similarly to known inhibitors like Torin2, indicating a competitive inhibition mechanism .

Table 2: Molecular Docking Results

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 7h | ATR Kinase | -3.4 |

| 7l | ATR Kinase | -4.8 |

Potential Therapeutic Applications

Given its promising anticancer properties and mechanisms of action, this compound may serve as a lead candidate for further development in cancer therapies. Its ability to inhibit critical pathways involved in tumor growth positions it as a valuable asset in drug discovery efforts aimed at treating resistant forms of cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions between benzothiazole derivatives and chromen-4-one precursors. A common approach involves using the Vilsmeier-Haack reagent (DMF/POCl₃) for cyclization, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, S) to confirm >98% purity .

Q. How is structural characterization performed for this compound?

- Methodological Answer : X-ray crystallography using SHELX software (SHELXL for refinement, SHELXS for structure solution) is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., π–π stacking). ORTEP-III with a graphical interface can visualize thermal ellipsoids and molecular packing . Supplementary techniques include FTIR (C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., chromen-4-one carbonyl at δ ~180 ppm) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer : Initial screening should include:

- Antimicrobial activity : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria and fungi) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7) .

- Enzyme inhibition : Fluorescence-based assays targeting HIV-1 protease or tyrosine phosphatases (LMWPTP) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or cell line variability. To address this:

- Standardize protocols (e.g., fixed DMSO concentration ≤0.1%).

- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).

- Cross-reference with structural analogs (e.g., substituent effects on benzothiazole rings) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to HIV-1 protease (PDB: 1HHP). Focus on hydrogen bonds with catalytic aspartates and hydrophobic interactions with the benzothiazole moiety .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) from Gaussian calculations .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core modifications : Substitute the ethyl group at position 6 with bulkier alkyl chains (e.g., isopropyl) to assess steric effects.

- Heterocycle variation : Replace benzothiazole with benzoxazole or indole to study electronic impacts.

- Pharmacophore mapping : Use crystallographic data (e.g., π–π interactions in ) to identify critical binding motifs .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。